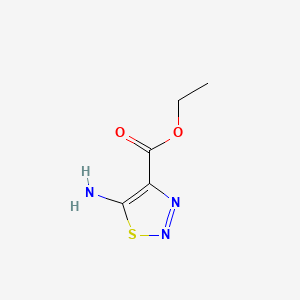
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a pharmaceutical intermediate . It is a bioactive nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction (25–30 min) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate .Physical And Chemical Properties Analysis
This compound has a boiling point of 317.9°C at 760 mmHg and a melting point of 197-199°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate and related compounds can be synthesized through various chemical processes. Zhang Dayong (2005) describes a method involving diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, yielding a product with 99% purity by GC (Zhang Dayong, 2005). Another synthesis method involves the reaction of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate with various agents to produce substituted thiadiazoles, as detailed by Yue et al. (2010) (A. Yue et al., 2010).
Chemical Transformations and Reactions
Research by Remizov et al. (2019) discusses the reactions of certain thiadiazole compounds with bases, leading to different products and revealing the chemical versatility of these compounds (Yu. O. Remizov et al., 2019). Additionally, Miyawaki et al. (2004) explored the unusual reduction of ethyl 1,2,3-thiadiazole-4-carboxylate, resulting in dimeric ring enlargement and sulfur addition (K. Miyawaki et al., 2004).
Biological Activities and Applications
The derivatives of this compound have been studied for various biological activities. For instance, Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of a related compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, to study their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential medicinal applications (R. Kasımoğulları et al., 2010). Similarly, the work by Makwane et al. (2018) on 2-amino-5-ethyl-1,3,4-thiadiazole derivatives examined their antibacterial and antifungal activities, suggesting potential pharmaceutical uses (Sunil Makwane et al., 2018).
Material Science and Corrosion Inhibition
In the field of material science, specifically corrosion inhibition, researchby Rafiquee et al. (2007) evaluated various thiadiazole derivatives, including amino-1, 3, 4-thiadiazoles, for their efficacy in inhibiting mild steel corrosion in acidic media. Their study suggests potential industrial applications of these compounds in corrosion prevention (M. Rafiquee et al., 2007).
Potential for Novel Compound Synthesis
The synthesis of novel compounds using thiadiazoles as a base is another area of interest. Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates, showcasing the versatility of thiadiazole derivatives in creating new chemical entities (Luke A. Baker & Craig M. Williams, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit anticonvulsant activity . The essential features of this moiety responsible for anticonvulsant activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain .
Biochemical Pathways
Given the potential anticonvulsant activity of similar compounds, it is plausible that this compound may influence pathways related to neuronal signaling and neurotransmitter release .
Result of Action
Based on the potential anticonvulsant activity of similar compounds, it may inhibit neuronal firing, thereby reducing the occurrence of seizures .
Action Environment
Safety data sheets suggest that it should be stored in a well-ventilated place and kept tightly closed .
Biochemische Analyse
Biochemical Properties
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for the regulation of transcription . The interaction with these proteins suggests that this compound may modulate gene expression by affecting the transcriptional machinery.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDK9 and cyclin T1 can lead to changes in the transcriptional activity of genes involved in cell cycle regulation and apoptosis . This compound may also affect metabolic pathways by interacting with enzymes involved in metabolic processes, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes and proteins, modulating their activity. For instance, its interaction with CDK9 and cyclin T1 inhibits their activity, leading to a decrease in transcriptional activity . This inhibition can result in the downregulation of genes involved in cell proliferation and survival, thereby exerting its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . By modulating these metabolic pathways, this compound can influence the overall metabolic flux and levels of key metabolites, which may contribute to its biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes and reach its site of action.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with target biomolecules. Its subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . For instance, it may be localized in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. The subcellular localization of this compound is crucial for its activity and function, as it determines its accessibility to target biomolecules and its ability to exert its biological effects.
Eigenschaften
IUPAC Name |
ethyl 5-aminothiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGOHJWUTNKRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365337 | |
| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6440-02-4, 1935987-44-2 | |
| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6440-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 5-imino-2,5-dihydro-1,2,3-thiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the two main methods for synthesizing Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate mentioned in the abstract?
A1: The abstract describes two primary methods for synthesizing this compound:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)



